molecular formula C15H18N4O2S B12488179 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B12488179
M. Wt: 318.4 g/mol
InChI Key: FGDNIOBZIOUNNI-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, an acetamide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate. This reaction is carried out in an aqueous ethanol solution at room temperature. The resulting intermediate is then reacted with various amines, including N-ethyl-N-(3-methylphenyl)amine, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group and the pyrimidine ring play crucial roles in these interactions, allowing the compound to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide: Similar structure but with a methyl group instead of an amino group.

    2-ureido-4[1H]-6-methyl-pyrimidinone: A related pyrimidine derivative with different functional groups.

Uniqueness

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C15H18N4O2S/c1-3-19(11-6-4-5-10(2)7-11)14(21)9-22-15-17-12(16)8-13(20)18-15/h4-8H,3,9H2,1-2H3,(H3,16,17,18,20)

InChI Key

FGDNIOBZIOUNNI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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